Reduced GCGR Agonism Potency
Deletion of the Thr7 residue results in a quantifiable, 4.7-fold reduction in potency at the glucagon receptor (GCGR) compared to native glucagon. This demonstrates the residue's role in high-affinity receptor engagement [1].
| Evidence Dimension | GCGR Activation (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 136 ± 43 pM (reported as d-Thr7 analog) |
| Comparator Or Baseline | Native Glucagon (G4): EC50 = 28.7 ± 9.1 pM |
| Quantified Difference | 4.7-fold decrease in potency (native is more potent) |
| Conditions | In vitro cAMP accumulation assay in cells expressing the human GCGR. |
Why This Matters
This allows researchers to study GCGR signaling with a lower-potency agonist, useful for discriminating between high- and low-affinity states or for investigating partial agonism.
- [1] Nature Communications. (2019). Table 1: Solubility, bioactivity and percent helicity of glucagon analogs. DOI: 10.1038/s42004-018-0100-5. View Source
